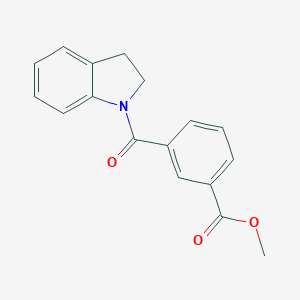![molecular formula C16H24N2O3 B250492 4-[(2,2-dimethylpropanoyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B250492.png)
4-[(2,2-dimethylpropanoyl)amino]-N-(3-methoxypropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,2-dimethylpropanoyl)amino]-N-(3-methoxypropyl)benzamide, commonly known as DMAPB, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. DMAPB has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of DMAPB is not fully understood, but it is believed to work by modulating the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation, oxidative stress, and cell survival. DMAPB has been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines and reactive oxygen species. This leads to a reduction in inflammation and oxidative stress, which can help prevent the development of various diseases.
Biochemical and Physiological Effects
DMAPB has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). DMAPB has also been found to increase the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). In addition, DMAPB has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using DMAPB in lab experiments is its specificity. DMAPB has been shown to selectively inhibit the activation of NF-κB, without affecting other signaling pathways. This makes it a valuable tool for studying the role of NF-κB in various diseases. However, one of the limitations of using DMAPB in lab experiments is its solubility. DMAPB is poorly soluble in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on DMAPB. One area of focus is the development of new drugs that are based on the structure of DMAPB. These drugs could be used to treat various diseases such as cancer, inflammation, and oxidative stress. Another area of focus is the optimization of the synthesis method of DMAPB to increase its yield and purity. This would make it more accessible for further research. In addition, further studies are needed to fully understand the mechanism of action of DMAPB and its effects on various signaling pathways.
Métodos De Síntesis
The synthesis of DMAPB involves a series of chemical reactions, starting with the reaction of 3-methoxypropylamine with 4-chlorobenzoyl chloride to form 4-chlorobenzamide. The resulting compound is then reacted with 2,2-dimethylpropanoic acid to form DMAPB. The synthesis method of DMAPB has been optimized to increase its yield and purity, making it suitable for further research.
Aplicaciones Científicas De Investigación
DMAPB has been extensively studied for its potential therapeutic applications. Its anti-inflammatory properties have been shown to be effective in reducing the severity of inflammation in various diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. DMAPB has also been found to exhibit antioxidant properties, which can help protect cells from oxidative damage and prevent the development of certain diseases. In addition, DMAPB has been shown to have anticancer properties, making it a promising candidate for the development of new cancer drugs.
Propiedades
Fórmula molecular |
C16H24N2O3 |
|---|---|
Peso molecular |
292.37 g/mol |
Nombre IUPAC |
4-(2,2-dimethylpropanoylamino)-N-(3-methoxypropyl)benzamide |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)15(20)18-13-8-6-12(7-9-13)14(19)17-10-5-11-21-4/h6-9H,5,10-11H2,1-4H3,(H,17,19)(H,18,20) |
Clave InChI |
AORZSVGUYHXAIK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCCOC |
SMILES canónico |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250409.png)
![2-(4-chlorophenyl)-N-[4-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B250410.png)
![N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250414.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250417.png)

![Methyl 3-[(2-ethyl-6-methylanilino)carbonyl]benzoate](/img/structure/B250423.png)
![Methyl 3-{[4-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate](/img/structure/B250424.png)
![Methyl 3-[(4-fluoroanilino)carbonyl]benzoate](/img/structure/B250425.png)

![Methyl 3-[(4-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250428.png)
![Methyl 3-{[2-(allyloxy)anilino]carbonyl}benzoate](/img/structure/B250429.png)
![Methyl 3-{[(1-benzyl-4-piperidinyl)amino]carbonyl}benzoate](/img/structure/B250430.png)

![N-[3-(isobutyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250433.png)
